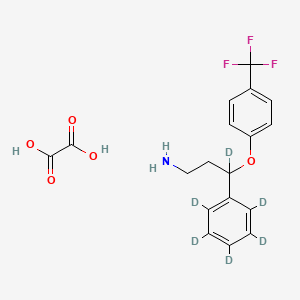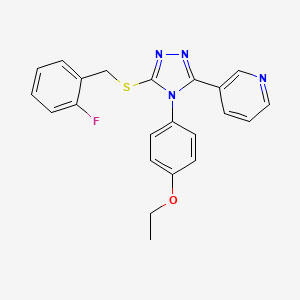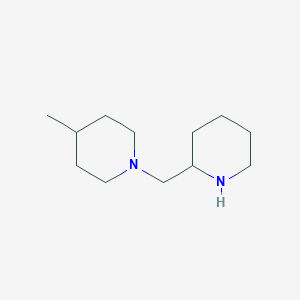![molecular formula C24H19ClN4O3 B12043412 5-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12043412.png)
5-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{3-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide is a complex organic compound that features a pyrazole core substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide typically involves multiple steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution Reactions:
Condensation Reactions: The final step involves the condensation of the pyrazole derivative with 2-hydroxybenzaldehyde to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group.
Reduction: Reduction reactions can occur at the carbonyl group of the carbohydrazide moiety.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions.
Major Products
Oxidation: Oxidized derivatives of the hydroxyphenyl group.
Reduction: Reduced forms of the carbohydrazide moiety.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology and Medicine
Pharmacology: Investigated for its potential as an anti-inflammatory and anticancer agent.
Biochemistry: Used in studies to understand enzyme interactions and inhibition mechanisms.
Industry
Chemical Manufacturing: Utilized in the synthesis of other complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs.
Mécanisme D'action
The mechanism of action of 5-{3-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The molecular pathways involved often include binding to active sites and altering the function of target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: Used in similar synthetic applications and undergoes keto-enol tautomerism.
Disilane-bridged compounds: Feature unique electronic properties and are used in material science.
Fosinopril-related compounds: Used in medicinal chemistry for their pharmacological properties.
Uniqueness
5-{3-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide is unique due to its specific functional groups and the resulting chemical properties
Propriétés
Formule moléculaire |
C24H19ClN4O3 |
|---|---|
Poids moléculaire |
446.9 g/mol |
Nom IUPAC |
3-[3-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-(2-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H19ClN4O3/c25-19-10-8-16(9-11-19)15-32-20-6-3-5-17(12-20)21-13-22(28-27-21)24(31)29-26-14-18-4-1-2-7-23(18)30/h1-14,30H,15H2,(H,27,28)(H,29,31)/b26-14+ |
Clé InChI |
JBILFQUGNWZTJZ-VULFUBBASA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl)O |
SMILES canonique |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-hydroxypropyl)amino]-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12043333.png)
![2-methoxy-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B12043337.png)




![N-(3-Chlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043367.png)
![5,7-dihydroxy-3-[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12043374.png)


![N-(2,5-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12043392.png)


![N-(2-Fluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043407.png)
